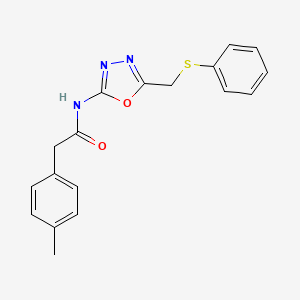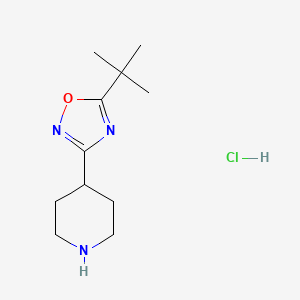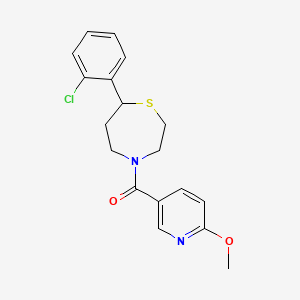
1-((3-(4-chlorophényl)-1,2,4-oxadiazol-5-yl)méthyl)-3-phénéthylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les chercheurs ont évalué les dérivés de la 3-phénylquinazoline-2,4(1H,3H)-dithione pour leurs propriétés antibactériennes. Ces composés présentent une activité prometteuse contre diverses souches bactériennes, ce qui en fait des candidats potentiels pour lutter contre les infections .
- Certains dérivés de la 3-phénylquinazoline-2,4(1H,3H)-dithione ont démontré des effets antifongiques. Ces composés pourraient être explorés plus avant pour leur efficacité contre les agents pathogènes fongiques .
- Des recherches se sont concentrées sur l'activité anticancéreuse des dérivés de la 3-phénylquinazoline-2,4(1H,3H)-dithione. Ces composés peuvent interférer avec les voies de croissance et de survie des cellules cancéreuses, ce qui en fait des candidats intéressants pour des études plus approfondies .
- Les quinazolinones, y compris les dérivés de la 3-phénylquinazoline-2,4(1H,3H)-dithione, ont été étudiées comme analgésiques potentiels. Leur capacité à moduler les voies de la douleur mérite d'être explorée .
- Certains dérivés de la quinazolinone présentent des propriétés anti-inflammatoires. Les chercheurs ont étudié leur potentiel dans la gestion des états inflammatoires .
- Les quinazolinones ont été explorées comme bronchodilatateurs. Leur capacité à détendre les muscles lisses des voies respiratoires pourrait être bénéfique pour les troubles respiratoires .
Activité antibactérienne
Propriétés antifongiques
Potentiel anticancéreux
Applications analgésiques
Effets anti-inflammatoires
Activité bronchodilatatrice
En résumé, le 1-((3-(4-chlorophényl)-1,2,4-oxadiazol-5-yl)méthyl)-3-phénéthylquinazoline-2,4(1H,3H)-dione et ses dérivés sont prometteurs dans divers domaines thérapeutiques. Des recherches supplémentaires sont nécessaires pour comprendre pleinement leurs mécanismes d'action et leur potentiel clinique . Si vous souhaitez des informations plus détaillées sur une application spécifique, n'hésitez pas à me le faire savoir ! 😊
Propriétés
Numéro CAS |
1105249-55-5 |
|---|---|
Formule moléculaire |
C25H19ClN4O3 |
Poids moléculaire |
458.9 |
Nom IUPAC |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c26-19-12-10-18(11-13-19)23-27-22(33-28-23)16-30-21-9-5-4-8-20(21)24(31)29(25(30)32)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2 |
Clé InChI |
BQUDHXGVBOFYCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2463096.png)
![Tert-butyl N-[2-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2463097.png)



![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2463105.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methoxy-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2463109.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2463110.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[(2-oxopropyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2463112.png)
